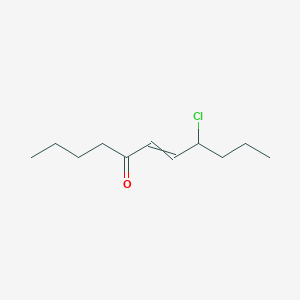![molecular formula C9H12N2O3 B14374615 1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 91070-38-1](/img/structure/B14374615.png)
1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes an ethenyloxyethyl group and a methyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 2-chloroethyl vinyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethenyloxyethyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxyethyl group, where nucleophiles such as amines or thiols replace the ethenyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidines.
Aplicaciones Científicas De Investigación
1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of thymidylate synthase by mimicking the natural substrate, leading to the disruption of DNA synthesis. Additionally, its ability to form stable complexes with nucleic acids can interfere with viral replication and cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer drug.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another naturally occurring pyrimidine base found in DNA.
Uniqueness
1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its ethenyloxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with nucleic acids and enzymes, making it a valuable tool in medicinal chemistry and drug development.
Propiedades
Número CAS |
91070-38-1 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-5-4-11-6-7(2)8(12)10-9(11)13/h3,6H,1,4-5H2,2H3,(H,10,12,13) |
Clave InChI |
PZQYOZUSYXXHBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


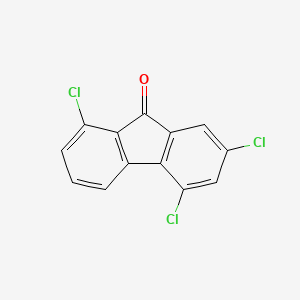

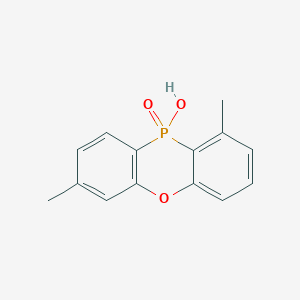
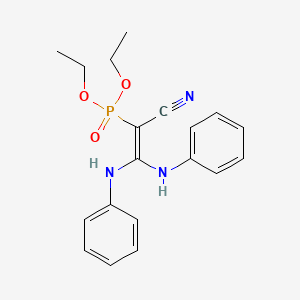
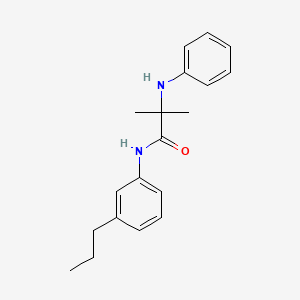
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)

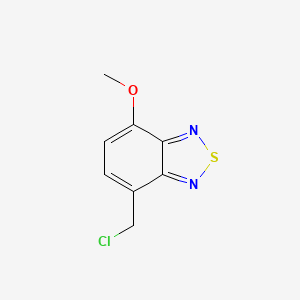
![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)

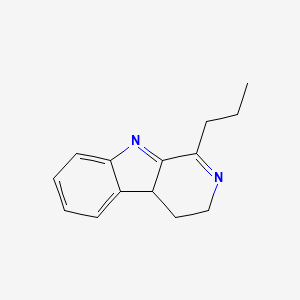
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)

